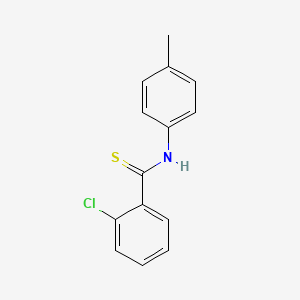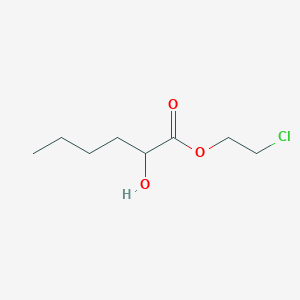
1(2H)-Quinolineethanamine, N-(2,2-diphenylethyl)octahydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1(2H)-Quinolineethanamine, N-(2,2-diphenylethyl)octahydro- is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline ring system fused with an ethanamine group and further substituted with a diphenylethyl group The octahydro- prefix indicates the presence of additional hydrogen atoms, making the compound fully saturated
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Quinolineethanamine, N-(2,2-diphenylethyl)octahydro- typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Ethanamine Group: The ethanamine group can be introduced through a reductive amination reaction, where the quinoline derivative is reacted with an appropriate aldehyde or ketone in the presence of a reducing agent such as sodium borohydride.
Substitution with Diphenylethyl Group: The final step involves the substitution of the ethanamine group with the diphenylethyl group. This can be achieved through a nucleophilic substitution reaction using diphenylethyl chloride and a suitable base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the process more environmentally friendly.
化学反应分析
Types of Reactions
1(2H)-Quinolineethanamine, N-(2,2-diphenylethyl)octahydro- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or acyl chlorides to introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学研究应用
1(2H)-Quinolineethanamine, N-(2,2-diphenylethyl)octahydro- has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
作用机制
The mechanism of action of 1(2H)-Quinolineethanamine, N-(2,2-diphenylethyl)octahydro- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling and function. Additionally, it can inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes and responses.
相似化合物的比较
1(2H)-Quinolineethanamine, N-(2,2-diphenylethyl)octahydro- can be compared with other quinoline derivatives and amine-containing compounds. Similar compounds include:
Quinoline: A basic structure with a nitrogen atom in the ring, used in the synthesis of antimalarial drugs.
Diphenylethylamine: A compound with a diphenylethyl group attached to an amine, used as an intermediate in organic synthesis.
The uniqueness of 1(2H)-Quinolineethanamine, N-(2,2-diphenylethyl)octahydro- lies in its combination of structural features, which confer specific chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
627520-82-5 |
|---|---|
分子式 |
C25H34N2 |
分子量 |
362.5 g/mol |
IUPAC 名称 |
N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]-2,2-diphenylethanamine |
InChI |
InChI=1S/C25H34N2/c1-3-10-21(11-4-1)24(22-12-5-2-6-13-22)20-26-17-19-27-18-9-15-23-14-7-8-16-25(23)27/h1-6,10-13,23-26H,7-9,14-20H2 |
InChI 键 |
XXFXEFXDORMING-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2C(C1)CCCN2CCNCC(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



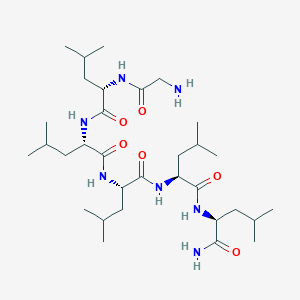
![Benzenesulfonamide, N-[2-(6-bromo-2-pyridinyl)ethyl]-2-nitro-](/img/structure/B14233458.png)
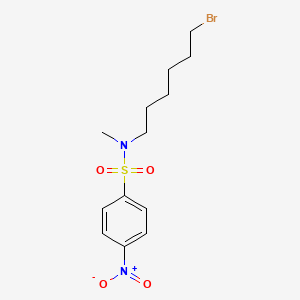
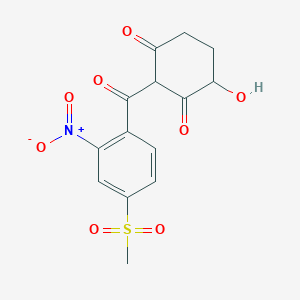
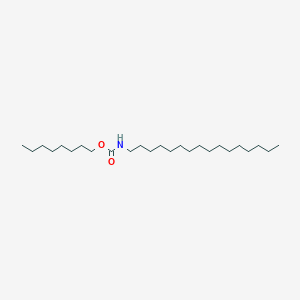
![1-{Phenyl[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B14233474.png)
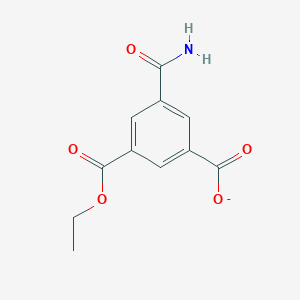
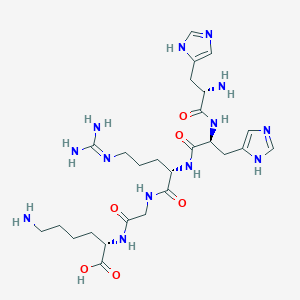
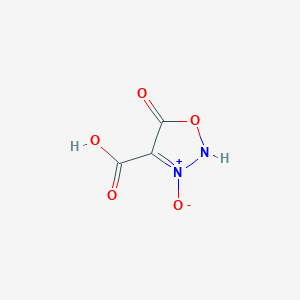
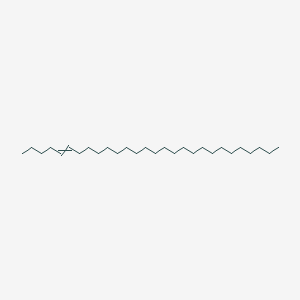
![2-[2-(1H-Imidazol-2-yl)phenyl]-6-(pyrrolidin-1-yl)-1H-benzimidazole](/img/structure/B14233507.png)
